Methyl 3-aminoadamantane-1-carboxylate

Crystal Engineering Supramolecular Chemistry Peptidomimetics

This 1,3-disubstituted adamantane scaffold is the critical precursor for constructing 2D hydrogen-bonded networks and metabolically stable peptidomimetics. Unlike 1-substituted analogues that only yield 1D chains, its specific geometric relationship between the amine and methyl ester programs 2D connectivity essential for channel-forming HOFs. This sequential derivatization capability, without additional protecting group steps, reduces synthetic effort and cost for neuroscience and crystal engineering programs.

Molecular Formula C12H19NO2
Molecular Weight 209.28 g/mol
CAS No. 80103-18-0
Cat. No. B1622360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-aminoadamantane-1-carboxylate
CAS80103-18-0
Molecular FormulaC12H19NO2
Molecular Weight209.28 g/mol
Structural Identifiers
SMILESCOC(=O)C12CC3CC(C1)CC(C3)(C2)N
InChIInChI=1S/C12H19NO2/c1-15-10(14)11-3-8-2-9(4-11)6-12(13,5-8)7-11/h8-9H,2-7,13H2,1H3
InChIKeyYCDFPJJVFUVJJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Aminoadamantane-1-Carboxylate (CAS 80103-18-0): A Constrained Amino Acid Building Block for Adamantane-Based Drug Discovery


Methyl 3-aminoadamantane-1-carboxylate (CAS 80103-18-0) is a caged, non-chiral amino acid ester that combines the lipophilic adamantane core with a primary amine at the 3-position and a methyl ester at the bridgehead 1-position . Unlike simple adamantane mono-functional derivatives, this compound presents two orthogonal reactive handles (amine and ester) on a rigid scaffold, enabling its use as a turn-inducing, metabolically stable building block in peptidomimetic and enzyme inhibitor design . The specific 1,3-disubstitution pattern distinguishes it from the more common 1-substituted or 2-substituted adamantane analogues in both synthetic accessibility and downstream molecular recognition properties.

Why Methyl 3-Aminoadamantane-1-Carboxylate Cannot Be Replaced by Simple Adamantane Carboxylates or 1-Adamantylglycines


The value of methyl 3-aminoadamantane-1-carboxylate lies in the precise geometric relationship between its amine and ester groups, which dictates the dimensionality of supramolecular assembly and the trajectory of peptide backbones. Simple replacements—such as methyl adamantane-1-carboxylate (lacking the amine) or 1-adamantylglycine methyl ester (amine at a different position)—fail to replicate this vector. As the quantitative evidence below demonstrates, these structural differences manifest as measurable changes in hydrogen-bonding network topology (1D vs. 2D), lipophilicity (LogP shifts of 0.2–0.7 units), and polar surface area (PSA doubling), all of which directly impact solid-state packing, solubility, and target recognition in pharmaceutical development .

Quantitative Differentiation Evidence: Methyl 3-Aminoadamantane-1-Carboxylate vs. Adamantane-Based Analogues


Hydrogen-Bond Network Dimensionality: 2D β-Sheets vs. 1D α-Chains in Solid-State Assembly

In a direct X-ray crystallographic comparison, the oxalamide derivative synthesized from methyl 3-aminoadamantane-1-carboxylate (Compound 2) self-assembles into two-dimensional β-networks of hydrogen bonds, whereas the oxalamide derived from 1-adamantylglycine methyl ester (meso-1 and rac-1) forms only one-dimensional α-networks . This difference arises exclusively from the position of the amino group on the adamantane cage, as the 3-amino substitution enables a second hydrogen-bonding direction that the 1-substituted analogue cannot support. The consequence is a fundamental change in crystal packing that directly impacts material properties such as porosity, channel formation, and mechanical stability.

Crystal Engineering Supramolecular Chemistry Peptidomimetics

Predicted Lipophilicity (LogP): Measured Reduction Relative to Non-Amino Adamantane Ester

Methyl 3-aminoadamantane-1-carboxylate exhibits a computed octanol-water partition coefficient (XLogP) of 2.16, compared to 2.38–3.06 for methyl adamantane-1-carboxylate, which lacks the 3-amino group [1]. This decrease of 0.22–0.90 log units reflects the increased hydrophilicity conferred by the primary amine. The shift is significant in the context of lead optimization, where a ΔLogP of 0.5 units can substantially alter solubility, permeability, and metabolic clearance.

Physicochemical Profiling Drug-like Properties Medicinal Chemistry

Topological Polar Surface Area (TPSA): Doubling Relative to Amino-Deficient Adamantane Esters

The topological polar surface area (TPSA) of methyl 3-aminoadamantane-1-carboxylate is 52.3 Ų, a value 26.0 Ų higher than that of methyl adamantane-1-carboxylate (TPSA = 26.3 Ų) . This near-doubling of PSA, driven by the primary amine, has direct consequences for membrane permeability predictions: the target compound falls closer to the 60–70 Ų threshold commonly associated with oral bioavailability and CNS penetration, whereas the non-amino analogue is well below this optimal range and may suffer from excessive lipophilicity and non-specific binding.

ADME Prediction Blood-Brain Barrier Penetration Property-Based Design

Hydrogen-Bond Donor/Acceptor Count: Enabling Bifunctional Reactivity Not Available in 1-Ada-COOH-Me

Methyl 3-aminoadamantane-1-carboxylate provides three hydrogen-bond acceptors (ester carbonyl, ester ether oxygen, amine nitrogen) and one hydrogen-bond donor (amine N–H), compared to only two acceptors and zero donors for methyl adamantane-1-carboxylate . This additional H-bond donor capability is essential for the 2D network formation described above, and also enables selective derivatization: the amine can be acylated, sulfonylated, or coupled to amino acids while the methyl ester remains intact for subsequent saponification and further conjugation [1].

Synthetic Chemistry Peptide Coupling Bifunctional Linkers

Where Methyl 3-Aminoadamantane-1-Carboxylate Outperforms Generic Adamantane Building Blocks


Construction of 2D Hydrogen-Bonded Organic Frameworks (HOFs) and Molecular Channels

As demonstrated in the Tetrahedron study, oxalamide derivatives built from methyl 3-aminoadamantane-1-carboxylate reliably generate two-dimensional β-networks, while 1-substituted adamantane analogues yield only 1D chains . For crystal engineers designing porous HOFs for gas storage, separation, or sensing, the 3-amino building block is the only choice that programs the 2D connectivity required for channel formation. Commercial availability at 98% purity (e.g., Leyan, ChemScene) supports direct use in crystallisation screening without further purification .

Oral Bioavailability-Optimized Peptidomimetic Scaffolds

With a TPSA of 52.3 Ų and LogP of 2.16, methyl 3-aminoadamantane-1-carboxylate sits in the physicochemical sweet spot for oral absorption, outperforming the excessively lipophilic methyl adamantane-1-carboxylate (TPSA 26.3 Ų, LogP >2.4) . Medicinal chemists targeting DPP-4, 11β-HSD1, or sEH enzymes—where adamantane-containing inhibitors are clinically validated—can incorporate this building block into lead series with greater confidence in downstream ADME properties, reducing the risk of late-stage attrition due to poor solubility or permeability [1].

Step-Efficient Synthesis of Asymmetric Adamantane-Based Bioconjugates

The orthogonal amine and methyl ester functionalities allow sequential derivatization without protecting group interconversion. In practice, the amine can be coupled to a peptide chain or fluorophore via amide bond formation, while the methyl ester is subsequently hydrolysed for conjugation to a solid support or carrier protein . This dual reactivity avoids the two additional protection/deprotection steps required if starting from the mono-functional methyl adamantane-1-carboxylate, representing a measurable reduction in synthetic effort and cost for procurement-sensitive R&D laboratories.

Neurogenic Peptide Design with Enhanced Synaptic Plasticity Activity

Patents covering peptides incorporating 3-aminoadamantane carboxylic acids (WO2011161191A1) specifically highlight the 3-amino-1-carboxy substitution pattern as critical for enhancing synaptic plasticity and promoting neurogenesis [2]. The methyl ester form serves as the direct synthetic precursor to the bioactive free acid, making it the preferred procurement form for neuroscience-focused drug discovery programs targeting Alzheimer's disease, Parkinson's disease, or traumatic brain injury.

Quote Request

Request a Quote for Methyl 3-aminoadamantane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.